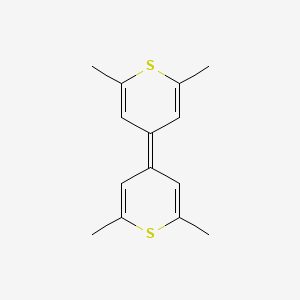
Bithiopyranylidene, 2,2',6,6'-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bithiopyranylidene, 2,2’,6,6’-tetramethyl- is an organic compound with the molecular formula C14H16S2 and a molecular weight of 248.407 g/mol . It is also known by other names such as 4H-Thiopyran, 4-(2,6-dimethyl-4H-thiopyran-4-ylidene)-2,6-dimethyl- and 4H-Thiine, 2,6-dimethyl-4-(2,6-dimethyl-4H-thiin-4-ylideno)- . This compound is characterized by its unique structure, which includes two thiopyran rings connected by a double bond.
Métodos De Preparación
The synthesis of Bithiopyranylidene, 2,2’,6,6’-tetramethyl- involves several steps. One common method starts with the preparation of 2,6-dimethyl-4H-thiopyran, which is then subjected to a series of reactions to form the final product. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the double bond between the two thiopyran rings . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
Bithiopyranylidene, 2,2’,6,6’-tetramethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced sulfur-containing compounds .
Aplicaciones Científicas De Investigación
Bithiopyranylidene, 2,2’,6,6’-tetramethyl- has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it can be used as a precursor for the production of various sulfur-containing compounds .
Mecanismo De Acción
The mechanism of action of Bithiopyranylidene, 2,2’,6,6’-tetramethyl- involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and other proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparación Con Compuestos Similares
Bithiopyranylidene, 2,2’,6,6’-tetramethyl- can be compared with other similar compounds, such as 2,2,6,6-tetramethylpiperidine and 2,2,6,6-tetramethyl-3,5-heptanedione . These compounds share some structural similarities but differ in their chemical properties and applications. For example, 2,2,6,6-tetramethylpiperidine is used as a hindered base in organic synthesis, while 2,2,6,6-tetramethyl-3,5-heptanedione is used as a ligand in coordination chemistry . The unique structure of Bithiopyranylidene, 2,2’,6,6’-tetramethyl- gives it distinct chemical properties and makes it suitable for specific applications in research and industry .
Propiedades
Número CAS |
42506-61-6 |
|---|---|
Fórmula molecular |
C14H16S2 |
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
4-(2,6-dimethylthiopyran-4-ylidene)-2,6-dimethylthiopyran |
InChI |
InChI=1S/C14H16S2/c1-9-5-13(6-10(2)15-9)14-7-11(3)16-12(4)8-14/h5-8H,1-4H3 |
Clave InChI |
KIVKMHQZJLNIOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=C(SC(=C2)C)C)C=C(S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)
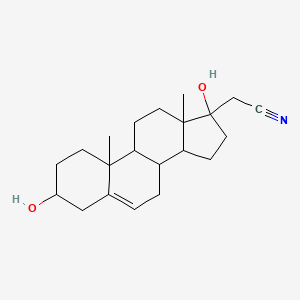






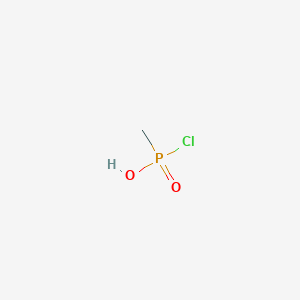
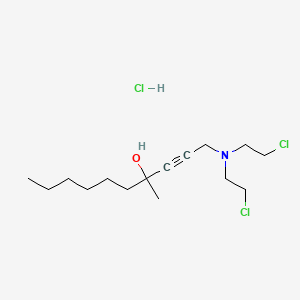
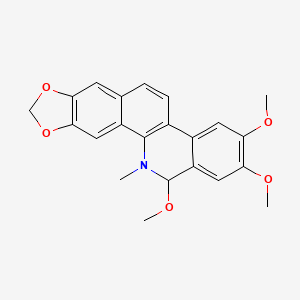
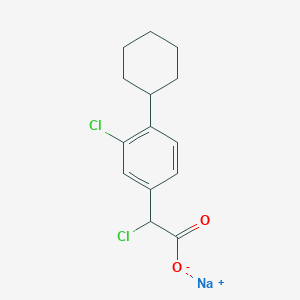

![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)](/img/structure/B14670629.png)
